5-Chloropyridine-2,3-diamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Chloropyridine-2,3-diamine often involves complex chemical processes including reactions with amino-pyridine ligands to form mononuclear Mn(II) complexes. For instance, chloro and aqua Mn(II) mononuclear complexes have been synthesized using pentadentate amino-pyridine ligands, showcasing the versatility of pyridine derivatives in forming stable complexes with metal ions (Hureau et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds involving 5-Chloropyridine-2,3-diamine or its derivatives has been elucidated through various analytical techniques. For example, the structural characterization of cocrystals formed by 2-amino-5-chloropyridine with other molecules has been achieved using single crystal X-ray diffraction, revealing detailed insights into the molecular geometry and intermolecular interactions within these complexes (Thanigaimani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 5-Chloropyridine-2,3-diamine derivatives demonstrate a wide range of chemical properties and reactivities. For example, the complexation reactions of 5-acylpyrimidine-4-thiones with aliphatic diamines in the presence of NiII and CoII salts have been studied, revealing the influence of the pyridine moiety on the formation and stability of these complexes (Beloglazkina et al., 2005).
Physical Properties Analysis
The physical properties of materials derived from 5-Chloropyridine-2,3-diamine, such as fluorinated polyimides, have been extensively studied. These materials often exhibit good solubility in polar solvents, high thermal stability, and unique optical properties, making them suitable for applications in high-performance polymers and optoelectronic devices (Guan et al., 2014).
Chemical Properties Analysis
The chemical properties of 5-Chloropyridine-2,3-diamine derivatives are pivotal in the synthesis of high-performance materials. For instance, novel polyimides containing pyridine and ketone units have been synthesized, displaying excellent mechanical, thermal, and optical properties. These findings highlight the potential of pyridine derivatives in the development of materials with tailored properties for specific applications (Wang et al., 2016).
Scientific Research Applications
1. Crystallography and Spectroscopy
- Application Summary: 5-Chloropyridine-2,3-diamine is used in the study of crystal structures and spectroscopic characterization. The compound is a tri-substituted pyridine featuring ortho-amino groups and a chlorine atom .
- Methods of Application: The compound may be produced by nitrating 2-amino-5-chloropyridine with nitric acid to give 2-amino-3-nitro-5-chloropyridine, which is then reduced with sodium dithionite .
- Results: The two ortho-amino groups of the title compound twist out of the plane of the molecule to minimize intramolecular interaction between the amino hydrogen atoms. In the crystal, the amino groups and the pyridine N atom engage in intermolecular hydrogen bonding .
2. Synthesis of Aldose Reductase Inhibitors
- Application Summary: 5-Chloropyridine-2,3-diamine has been used as a reagent in the synthesis of aldose reductase inhibitors with antioxidant activity .
- Results: The results or outcomes of this application are not specified in the source .
3. Regioselective Functionalization of Imidazopyridines
- Application Summary: 5-Chloropyridine-2,3-diamine has been used in the regioselective functionalization of imidazopyridines via alkenylation catalyzed by a Pd/Cu catalyst .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The results or outcomes of this application are not specified in the source .
4. Preparation of Amino Acid Oxidase Inhibitors
- Application Summary: 5-Chloropyridine-2,3-diamine has been used in the preparation of amino acid oxidase inhibitors .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The results or outcomes of this application are not specified in the source .
5. Preparation of β-Glucuronidase Inhibitors
- Application Summary: 5-Chloropyridine-2,3-diamine has been used in the preparation of β-glucuronidase inhibitors .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The results or outcomes of this application are not specified in the source .
6. Preparation of Imidazopyridine Derivatives
- Application Summary: 5-Chloropyridine-2,3-diamine has been used in the preparation of imidazopyridine derivatives with activity against MCF-7 breast adenocarcinoma .
- Methods of Application: The specific methods of application in this context are not detailed in the source .
- Results: The results or outcomes of this application are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloropyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-3-1-4(7)5(8)9-2-3/h1-2H,7H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCMCGQDIYNWDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361485 | |
Record name | 5-chloropyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyridine-2,3-diamine | |
CAS RN |
25710-20-7 | |
Record name | 5-chloropyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloropyridine-2,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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